Lp-PLA2-IN-4 -

Lp-PLA2-IN-4

Catalog Number: EVT-15279610
CAS Number:
Molecular Formula: C23H18F5N3O4
Molecular Weight: 495.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lipoprotein-associated phospholipase A2 is classified within the phospholipase A2 superfamily, specifically belonging to group VII. It is characterized by its ability to hydrolyze various phospholipids, including platelet-activating factor and oxidized low-density lipoproteins. The enzyme's activity has been linked to pro-inflammatory responses, making it a target for drug development aimed at reducing cardiovascular risk and inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of lipoprotein-associated phospholipase A2 inhibitors, including lipoprotein-associated phospholipase A2 inhibitor 4, typically involves several steps:

  1. Design and Screening: Initial compounds are designed based on the structural characteristics of the lipoprotein-associated phospholipase A2 active site. High-throughput screening methods are employed to identify potential inhibitors from chemical libraries.
  2. Structure-Activity Relationship Studies: Following initial screening, structure-activity relationship studies are conducted to optimize the chemical structure for enhanced binding affinity and selectivity against lipoprotein-associated phospholipase A2.
  3. Synthesis: The final compounds are synthesized using organic synthesis techniques, often involving multiple reaction steps such as coupling reactions, protection-deprotection strategies, and purification processes.
  4. Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm their identity and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of lipoprotein-associated phospholipase A2 inhibitor 4 can be analyzed through crystallography or computational modeling techniques. The crystal structure typically reveals an α/β hydrolase fold with a catalytic triad that includes serine residues critical for enzymatic activity.

Key data points include:

  • Molecular Weight: Approximately 50 kDa.
  • Active Site: Contains serine at position 273, which plays a crucial role in the hydrolytic activity of the enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Lipoprotein-associated phospholipase A2 catalyzes several important reactions involving the hydrolysis of phospholipid substrates:

  1. Hydrolysis of Platelet-Activating Factor: The primary reaction involves the cleavage of platelet-activating factor into lysophosphatidylcholine and acetate.
    Platelet Activating FactorLysophosphatidylcholine+Acetate\text{Platelet Activating Factor}\rightarrow \text{Lysophosphatidylcholine}+\text{Acetate}
  2. Hydrolysis of Oxidized Low-Density Lipoproteins: Lipoprotein-associated phospholipase A2 also hydrolyzes oxidized low-density lipoproteins, producing lysophosphatidylcholine and oxidized fatty acids.

These reactions contribute to inflammatory processes in vascular tissues, making the inhibition of this enzyme a target for therapeutic intervention.

Mechanism of Action

Process and Data

The mechanism of action of lipoprotein-associated phospholipase A2 inhibitors involves several steps:

  1. Binding: The inhibitor binds to the active site of lipoprotein-associated phospholipase A2, preventing substrate access.
  2. Inhibition of Hydrolysis: By occupying the active site, the inhibitor effectively halts the hydrolysis of pro-inflammatory substrates like platelet-activating factor and oxidized low-density lipoproteins.
  3. Reduction in Inflammation: This inhibition leads to decreased production of inflammatory mediators such as lysophosphatidylcholine, thereby reducing vascular inflammation and associated risks.

Research indicates that inhibitors like darapladib can alter lipid metabolism in cells, enhancing sensitivity to ferroptosis—a form of regulated cell death—under specific conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Solubility may vary based on the chemical structure but is generally assessed in organic solvents or aqueous solutions depending on formulation needs.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; thus, studies on degradation pathways are essential.
  • Reactivity: Reactivity with biological substrates is assessed to determine potential off-target effects or interactions.

Relevant analyses include:

  • pH Stability Testing
  • Thermal Stability Analysis
Applications

Scientific Uses

Lipoprotein-associated phospholipase A2 inhibitors have significant applications in scientific research and clinical settings:

  1. Cardiovascular Research: Used to study the role of lipoprotein-associated phospholipase A2 in cardiovascular diseases.
  2. Cancer Therapy: Investigated as adjunct therapies in cancer treatment by enhancing ferroptosis in tumor cells .
  3. Biomarker Development: Lipoprotein-associated phospholipase A2 levels serve as biomarkers for assessing cardiovascular risk and inflammatory diseases .
Introduction to Lp-PLA2 and Its Pathophysiological Relevance

Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Vascular Inflammation and Atherogenesis

Lipoprotein-associated phospholipase A2 (Lp-PLA₂), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent enzyme belonging to the phospholipase A₂ superfamily (Group VIIA). This 45 kDa enzyme circulates predominantly bound to low-density lipoprotein (LDL) (70-80%) and high-density lipoprotein (HDL) (15-30%) in human plasma [3] [9]. Biochemically, Lp-PLA₂ hydrolyzes oxidized phospholipids (oxPL) in the sn-2 position, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lysoPC) and oxidized free fatty acids (oxFFA) [1] [3]. This enzymatic activity establishes Lp-PLA₂ as a central player in vascular inflammation:

  • Oxidized LDL Metabolism: In the arterial intima, LDL particles undergo oxidative modification. Lp-PLA₂ bound to LDL hydrolyzes oxidized phospholipids on these particles, initiating a pro-inflammatory cascade. The generated lysoPC functions as a chemoattractant for monocytes, promotes endothelial expression of adhesion molecules (VCAM-1, ICAM-1), and inhibits endothelial nitric oxide synthase (eNOS), contributing to endothelial dysfunction [1] [4].
  • HDL Function Impairment: While HDL-associated Lp-PLA₂ was initially hypothesized to exert atheroprotective effects, hydrolysis of HDL phospholipids impairs its cholesterol efflux capacity, a key anti-atherogenic function [1] [3]. Specific residues (113–120, 192–204, and 360–368) mediate the interaction between Lp-PLA₂ and HDL apolipoproteins, particularly apoA-I, influencing its functional role [9].
  • Macrophage Recruitment & Foam Cell Formation: LysoPC recruits circulating monocytes into the subendothelial space, where they differentiate into macrophages. These macrophages engulf modified LDL particles, transforming into lipid-laden foam cells – the hallmark of early fatty streak lesions [2] [4]. Furthermore, activated macrophages and foam cells produce more Lp-PLA₂, creating a self-amplifying inflammatory cycle within the developing plaque [1] [2].

Table 1: Pro-Inflammatory Activities of Lp-PLA₂-Generated Mediators in Atherogenesis

MediatorCellular TargetPro-Inflammatory EffectConsequence in Atherosclerosis
Lysophosphatidylcholine (LysoPC)Endothelial Cells↑ Adhesion molecule expression (VCAM-1, ICAM-1), ↓ eNOS activityMonocyte adhesion, endothelial dysfunction
Monocytes/MacrophagesChemoattraction, ↑ Cytokine production (TNF-α, IL-1β, IL-6)Monocyte recruitment, intra-plaque inflammation
Smooth Muscle Cells↑ Proliferation/Migration, ↑ MMP production, ↑ ApoptosisFibrous cap thinning, necrotic core expansion
Oxidized Free Fatty Acids (oxFFA)Various↑ Oxidative stress, ↑ Inflammatory signaling pathwaysAmplification of vascular inflammation and damage

Epidemiological evidence consistently identifies elevated circulating Lp-PLA₂ mass or activity as an independent biomarker of increased cardiovascular risk, predictive of myocardial infarction, ischemic stroke, and cardiovascular death, even after adjustment for traditional risk factors [1] [4]. The FDA-approved PLAC® Test measures Lp-PLA₂ mass or activity to aid in risk stratification, with established cut-off points (e.g., mass ≥ 223 ng/ml or activity ≥ 225 nmol/min/ml indicating high risk) [1] [4].

Mechanistic Link Between Lp-PLA2 Activity and Atherosclerotic Plaque Destabilization

Beyond its role in early atherogenesis, Lp-PLA₂ activity is critically implicated in the transition of stable atherosclerotic plaques to unstable, rupture-prone lesions. Histopathological analyses of human carotid and coronary plaques reveal that Lp-PLA₂, lysoPC, and the lysoPC metabolite lysophosphatidic acid (LPA) are highly enriched within advanced atherosclerotic lesions, particularly in regions vulnerable to rupture [1] [2] [4]:

  • Co-Localization with Vulnerable Plaque Features: Immunohistochemical studies demonstrate intense staining for Lp-PLA₂ and lysoPC within the necrotic core and the shoulder regions of thin-cap fibroatheromas (TCFAs) – the plaque type most prone to rupture. These regions are characterized by dense macrophage infiltration, extensive lipid accumulation, apoptotic cells, and reduced smooth muscle cell (SMC) content [1] [2] [4]. Critically, Lp-PLA₂ levels are significantly higher in plaques from symptomatic patients (experiencing stroke or transient ischemic attack) compared to asymptomatic plaques [2] [8].
  • Promotion of Necrotic Core Expansion: Lp-PLA₂-generated lysoPC is cytotoxic to vascular smooth muscle cells (VSMCs) and promotes apoptosis of macrophages [1] [4]. This reduces the ability of VSMCs to maintain the collagenous fibrous cap and impairs the clearance of apoptotic cells (efferocytosis) within the plaque. The accumulation of apoptotic cells and cellular debris contributes directly to the growth and destabilization of the necrotic core [1] [4].
  • Induction of Matrix Degradation: LysoPC potently stimulates macrophages and VSMCs to produce matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9 [2] [4]. These enzymes degrade the extracellular matrix collagen that provides structural integrity to the fibrous cap. LysoPC also inhibits tissue inhibitors of metalloproteinases (TIMPs), further tilting the balance towards matrix breakdown and fibrous cap thinning [4].
  • Sustained Intra-Plaque Inflammation: Strong correlations exist between plaque levels of Lp-PLA₂, lysoPC (species 16:0, 18:0, 18:1), LPA, and key pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1, MIP-1β, RANTES) [2]. This signifies that Lp-PLA₂ activity fuels a chronic inflammatory state within the plaque, driving continuous recruitment and activation of immune cells, thereby perpetuating the cycle of tissue damage and vulnerability [2] [4].

Table 2: Key Plaque Destabilizing Mechanisms Driven by Lp-PLA₂ Activity

MechanismKey EffectorsImpact on Plaque StabilityHistopathological Correlation
Necrotic Core ExpansionLysoPC-induced SMC/Mac apoptosis, Impaired efferocytosis↑ Size and vulnerability of lipid core↑ Macrophages, ↑ Lipids, ↓ SMCs, ↑ Apoptotic debris
Fibrous Cap WeakeningMMPs (1,2,3,8,9) ↑, TIMPs ↓, ↓ Collagen synthesis↓ Cap thickness, ↓ Collagen content, ↑ Mechanical stressThin fibrous cap (<65 µm), ↑ MMP staining
Sustained Inflammation↑ Cytokines (TNF-α, IL-1β, IL-6, MCP-1), ↑ Immune cell influxChronic inflammation, ↑ Plaque vulnerability↑ Macrophages, ↑ T-cells, ↑ Inflammatory cytokines
Oxidative Stress AmplificationoxFFAs, ROS generation↑ LDL oxidation, ↑ Endothelial dysfunction, ↑ Inflammation↑ Oxidized lipids, ↑ ROS markers

The pivotal role of Lp-PLA₂ in plaque vulnerability was supported by observations that darapladib, a specific Lp-PLA₂ inhibitor, significantly reduced necrotic core volume progression in coronary plaques of patients with coronary artery disease, as measured by intravascular ultrasound (IVUS) [3] [4]. Although large outcome trials (STABILITY and SOLID-TIMI 52) failed to meet their primary endpoints for reducing major adverse cardiovascular events (MACE), the reduction in necrotic core progression provided mechanistic validation of Lp-PLA₂'s involvement in plaque destabilization [1] [3] [7].

Rationale for Targeting Lp-PLA2 in Inflammatory and Neurodegenerative Disorders

The recognition that Lp-PLA₂-mediated inflammation extends beyond the vasculature provides a compelling rationale for investigating Lp-PLA₂ inhibition, including with compounds like Lp-PLA2-IN-4, in other pathological conditions characterized by inflammation and lipid dysregulation:

  • Neuroinflammation and Cerebrovascular Disease: Lp-PLA₂ is implicated in the pathophysiology of cerebral small vessel disease (CSVD) and cognitive impairment. Plasma Lp-PLA₂ activity shows significant correlations with the severity of white matter hyperintensities (WMHs) – a key neuroimaging marker of CSVD – and the degree of cognitive impairment in affected patients [5] [8]. Studies demonstrate that plasma Lp-PLA₂ levels are significantly lower in CSVD patients with mild or severe cognitive impairment compared to those with normal cognition, and are inversely correlated with Montreal Cognitive Assessment (MoCA) scores [5] [8]. Mechanistically, Lp-PLA₂-generated lysoPC may contribute to blood-brain barrier (BBB) disruption by inducing pericyte loss and endothelial dysfunction, facilitating neuroinflammation and neuronal damage [3] [5]. Elevated plasma Lp-PLA₂ is also an independent risk factor for cognitive impairment in patients with cerebral microbleeds (CMBs), another manifestation of CSVD [8].
  • Alzheimer's Disease (AD): Growing evidence links vascular risk factors and inflammation to AD pathogenesis. Lp-PLA₂ is expressed in brain regions affected by AD and may contribute through several pathways: 1) Promotion of cerebrovascular inflammation and endothelial dysfunction, impairing cerebral blood flow and potentially facilitating amyloid-β (Aβ) deposition; 2) Generation of lysoPC, which can directly exert neurotoxic effects and potentially influence Aβ aggregation or tau phosphorylation; 3) Contribution to oxidative stress within the brain parenchyma [3] [6]. While large clinical trials with darapladib in cardiovascular disease didn't assess cognitive outcomes extensively, the vascular component of AD and the role of neuroinflammation make Lp-PLA₂ a plausible therapeutic target in this neurodegenerative disorder [3] [6].
  • Diabetic Macular Edema (DME): Preclinical and emerging clinical studies suggest a potential benefit of Lp-PLA₂ inhibition in DME. Inflammation and vascular leakage are central to DME pathology. Lp-PLA₂ activity may contribute to retinal inflammation and breakdown of the blood-retinal barrier (BRB), analogous to its effects on the BBB. Inhibition could theoretically reduce vascular leakage and edema in the macula [3]. While specific large-scale trials for DME are needed, this represents a novel therapeutic avenue.
  • Beyond Atherosclerosis - Refining the Approach: The failure of darapladib in large cardiovascular outcome trials highlighted the complexity of targeting inflammation in established, advanced atherosclerosis, particularly against a background of optimal standard care (high-intensity statins). However, it did not invalidate the pathophysiological role of Lp-PLA₂ within plaques and other tissues [1] [3] [7]. The focus has shifted towards:
  • Earlier Intervention: Targeting Lp-PLA₂ in earlier stages of vascular inflammation or in conditions like early cognitive decline before irreversible damage occurs.
  • Specific Patient Phenotypes: Identifying patients where vascular or neuro-inflammation driven by Lp-PLA₂ is a predominant feature (e.g., specific inflammatory biomarkers, high Lp-PLA₂ levels, certain CSVD subtypes).
  • Novel Indications: Exploring diseases like DME, AD, or other neurodegenerative/neuroinflammatory conditions where Lp-PLA₂ inhibition offers a unique mechanism [3] [5] [6].
  • Next-Generation Inhibitors: Developing more potent and selective inhibitors like Lp-PLA2-IN-4 (CAS: 2738877-91-1), identified through fragment-based lead discovery (FBLD) and characterized by improved binding properties, potentially offering better efficacy [6].

Table 3: Rationale for Lp-PLA₂ Inhibition Beyond Coronary Artery Disease

DisorderPathophysiological Link to Lp-PLA₂Key Clinical EvidencePotential of Lp-PLA2-IN-4
Cerebral Small Vessel Disease (CSVD) / Cognitive ImpairmentBBB disruption (LysoPC), Neuroinflammation, White matter damage↓ Plasma Lp-PLA₂/SOD correlates with ↑WMH severity (Fazekas) & ↓MoCA/MMSE [5] [8]. ↑ Lp-PLA₂ = independent risk factor for CMB cognitive impairment [8].Target vascular component of cognitive decline, prevent progression
Alzheimer's Disease (AD)Cerebrovascular dysfunction, Neuroinflammation, Potential direct neurotoxicity (LysoPC, oxFFA)Epidemiological links between vascular risk/inflammation and AD. Lp-PLA₂ brain expression patterns. Preclinical models suggest involvement.Address vascular contribution & neuroinflammation in AD
Diabetic Macular Edema (DME)Retinal inflammation, Blood-Retinal Barrier (BRB) breakdownPreclinical data supporting role in retinal vascular leakage. Favorable early clinical trial results with inhibitors [3].Reduce vascular leakage and inflammation in retina
Other Neurodegenerative/Neuroinflammatory ConditionsBBB disruption, Neuroinflammation, Oxidative stressMechanistic plausibility; research ongoingPotential for conditions like vascular Parkinsonism, post-stroke dementia

The development of potent and specific inhibitors like Lp-PLA2-IN-4 represents a continued effort to therapeutically harness the understanding of Lp-PLA₂ biology. By focusing on specific pathological processes in vascular, neurovascular, and neurodegenerative diseases where Lp-PLA₂-driven inflammation is a key contributor, Lp-PLA₂ inhibition, including with novel compounds, retains significant therapeutic potential beyond its initial focus on atherosclerosis [3] [6].

Properties

Product Name

Lp-PLA2-IN-4

IUPAC Name

(9R)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Molecular Formula

C23H18F5N3O4

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m1/s1

InChI Key

WQTLAEMFJNYZHB-MRXNPFEDSA-N

Canonical SMILES

C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F

Isomeric SMILES

C1CO[C@@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.